molecular formula C20H19N3O2S B2706314 (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1706513-16-7

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2706314
CAS No.: 1706513-16-7
M. Wt: 365.45
InChI Key: UMIIHFVQIQTCQZ-BQYQJAHWSA-N
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Description

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a piperidine ring, which is further connected to a thiophene ring via a propenone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the Quinoxaline Moiety: Starting from o-phenylenediamine and a suitable dicarbonyl compound to form the quinoxaline ring.

    Attachment of the Piperidine Ring: Reacting the quinoxaline derivative with piperidine under appropriate conditions.

    Formation of the Propenone Bridge: Using a Claisen-Schmidt condensation reaction to link the piperidine-quinoxaline intermediate with thiophene-2-carbaldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Potentially forming quinoxaline N-oxides or thiophene S-oxides.

    Reduction: Reducing the propenone bridge to form saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoxaline or thiophene rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or S-oxides, while reduction could produce saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Utilizing its unique structural features in materials science or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to phenyl or furan analogs

Properties

IUPAC Name

(E)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-20(8-7-16-4-3-13-26-16)23-11-9-15(10-12-23)25-19-14-21-17-5-1-2-6-18(17)22-19/h1-8,13-15H,9-12H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIIHFVQIQTCQZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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